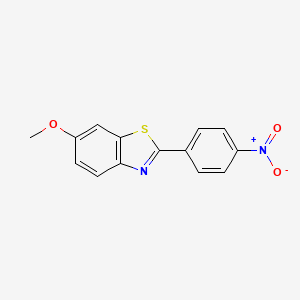
6-Methoxy-2-(4-nitrophenyl) benzothiazole
Übersicht
Beschreibung
The compound 6-Methoxy-2-(4-nitrophenyl) benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and nitro groups on the benzothiazole scaffold can significantly influence the chemical and physical properties of the molecule, as well as its biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions. For example, 6-nitro-2-(substituted-phenyl)benzothiazoles can be synthesized by condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol . Additionally, Suzuki cross-coupling reactions have been employed to introduce aryl groups at the 6-position of the benzothiazole ring, yielding various 2-amino-6-arylbenzothiazoles . These synthetic methods provide a pathway to a wide range of benzothiazole derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using techniques such as X-ray diffraction (XRD) and vibrational spectral analysis. For instance, the crystal and molecular structure of related compounds have been elucidated, revealing the orientation of substituents and the inter-ring twist angles . Molecular orbital calculations can also provide insights into the stability and reactivity of these molecules .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including prototropic reactions, which involve the transfer of a proton within the molecule. These reactions can lead to the formation of different ionic species in the ground and excited states, as evidenced by changes in their absorption and fluorescence spectral characteristics . The presence of substituents such as hydroxy and methoxy groups can influence these prototropic reactions and the photophysical properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing nitro groups can affect the electron density distribution within the molecule, which in turn can impact its reactivity and interaction with biological targets . The photophysical properties, such as absorption and fluorescence, are also affected by the nature and position of the substituents on the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
Electrophilic Properties and Derivatives
- Benzothiazole derivatives like 6-methoxy-2-(4-nitrophenyl) benzothiazole are known for their stability and high electrophilicities. These compounds can be converted into corresponding anti-diazotates, leading to the production of primary nitrosoamines in weakly alkaline media (Shaburov, Vasil’eva & El'tsov, 1974).
Application in Dye Synthesis
- These compounds are utilized in the synthesis of heterocyclic amines for dyeing materials, showing potential in coloring cellulose acetate in various hues. The color properties of the dyes depend on the nature of the heterocyclic ring and substituents used in the dyeing process (Georgiadou & Tsatsaroni, 2002).
Antiparasitic Properties
- Specific derivatives of 6-methoxy-2-(4-nitrophenyl) benzothiazole exhibit in vitro antiparasitic properties. These compounds have shown effectiveness against parasites like Leishmania infantum and Trichomonas vaginalis, with varying effects based on their chemical structures (Delmas et al., 2002).
Antibacterial Activity
- Benzothiazole derivatives, particularly those with a methoxy substitution, have demonstrated significant antibacterial activity against organisms such as Pseudomonas aeruginosa. These compounds are synthesized through a series of reactions involving various anilines and thiocyanates, showcasing their potential in combating resistant bacterial strains (Gupta, 2018).
Liquid Crystal Research
- These derivatives are also used in the study of liquid crystals. The presence of a 6-nitrobenzothiazole moiety, for instance, contributes to the mesomorphic behavior of the compounds, which is relevant for applications in display technologies and other areas where liquid crystal properties are critical (Prajapati & Bonde, 2009).
Enzyme Inhibition and Biological Activities
- They have been explored for their enzyme inhibition properties, particularly in the context of urease enzyme inhibition and nitric oxide scavenging activities. This indicates their potential application in pharmaceuticals and therapeutic agents (Gull et al., 2013).
Fluorescence and pH Sensing
- Certain benzothiazole derivatives are applicable as fluorescent probes for sensing pH changes and metal cations. Their sensitivity to pH and selectivity in metal cations can be attributed to the acidity of the fluorophenol moiety, making them useful in various analytical applications (Tanaka et al., 2001).
Topoisomerase Inhibition
- Substituted derivatives of 6-methoxy-2-(4-nitrophenyl) benzothiazole are evaluated for their inhibitory activity against topoisomerase I, an enzyme essential in DNA replication. This highlights their potential role in cancer therapy and drug development (Kim et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-19-11-6-7-12-13(8-11)20-14(15-12)9-2-4-10(5-3-9)16(17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQOGLPEUHLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443209 | |
| Record name | 6-Methoxy-2-(4-nitrophenyl) benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-nitrophenyl) benzothiazole | |
CAS RN |
43036-14-2 | |
| Record name | 6-Methoxy-2-(4-nitrophenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43036-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-(4-nitrophenyl) benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


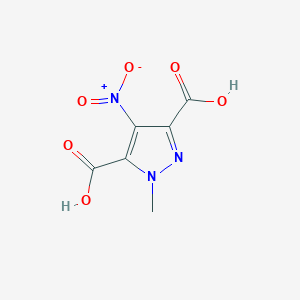
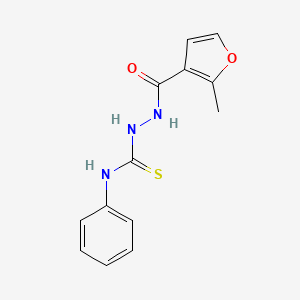
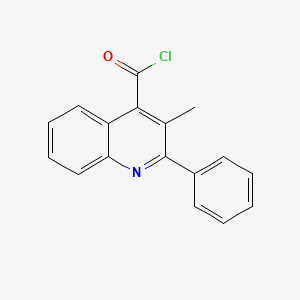
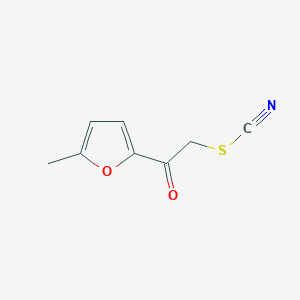
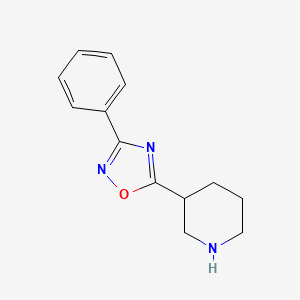
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)
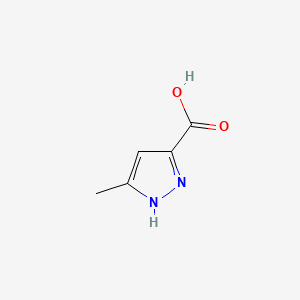
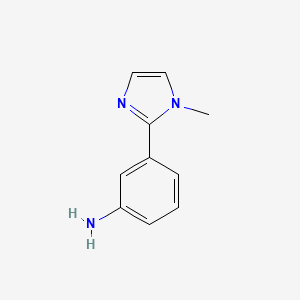
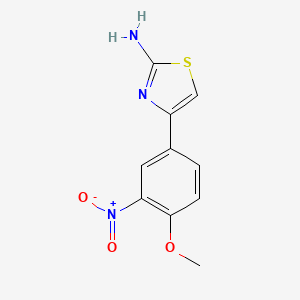
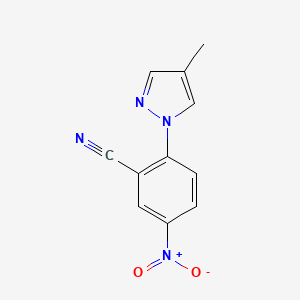
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)
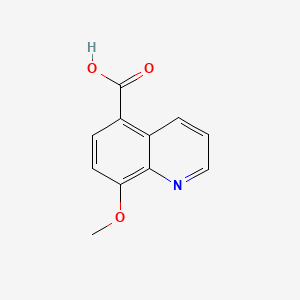
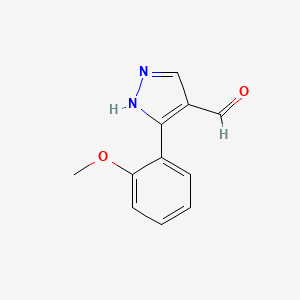
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)